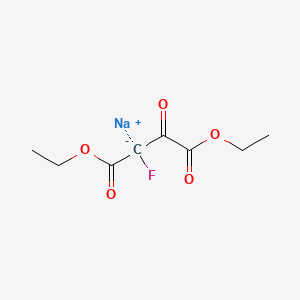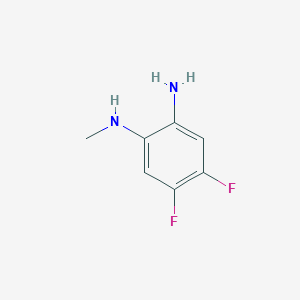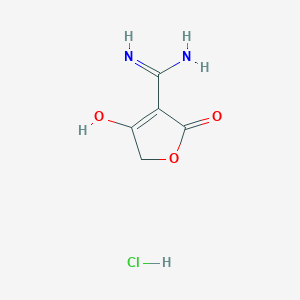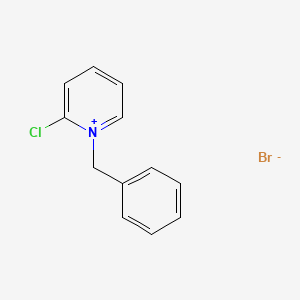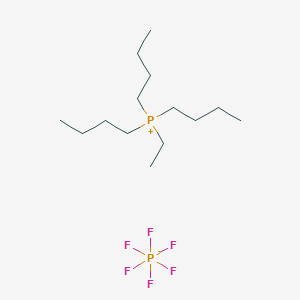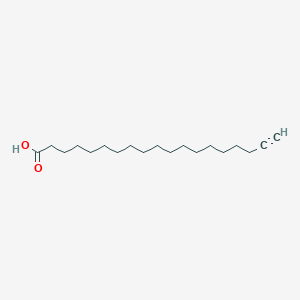
18-Nonadecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Nonadecynoic acid is a long-chain fatty acid with the molecular formula C19H34O2 It is characterized by the presence of a triple bond between the 18th and 19th carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 18-Nonadecynoic acid can be synthesized through various methods. One common approach involves the use of 1,8-nonadiyne as a starting material. The synthesis typically involves a two-step process:
Step 1: The starting material, 1,8-nonadiyne, undergoes a reaction with a suitable reagent to introduce the carboxylic acid group.
Step 2: The intermediate product is then subjected to further reactions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 18-Nonadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The triple bond allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated fatty acids are the primary products.
Substitution: Various substituted fatty acids depending on the reagents used.
Applications De Recherche Scientifique
18-Nonadecynoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 18-Nonadecynoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their properties and functions. Additionally, its acetylenic bond allows it to participate in unique chemical reactions that can modulate biological activities. The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to interact with cellular components .
Comparaison Avec Des Composés Similaires
18-Nonadecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Nonadecanoic acid: A saturated fatty acid with no double or triple bonds.
2,6-Nonadecadiynoic acid: Contains two triple bonds at different positions.
Uniqueness: 18-Nonadecynoic acid is unique due to its single triple bond, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions that are not possible with its saturated or unsaturated counterparts .
Propriétés
Formule moléculaire |
C19H34O2 |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
nonadec-18-ynoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21) |
Clé InChI |
KZVSOXSKIQOJLZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
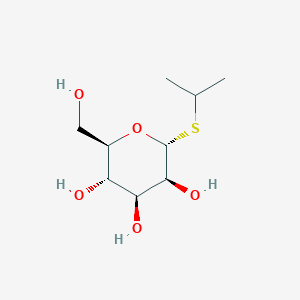
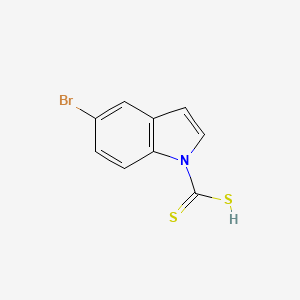
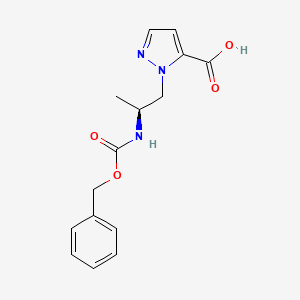
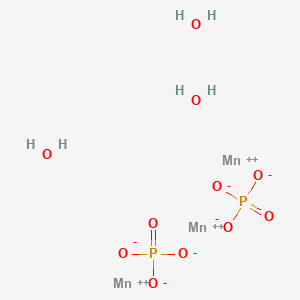
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
